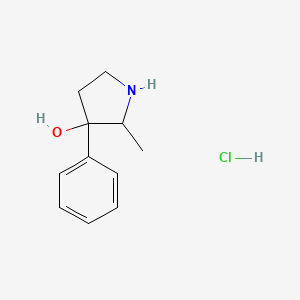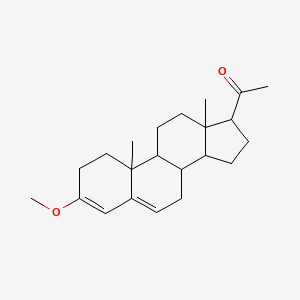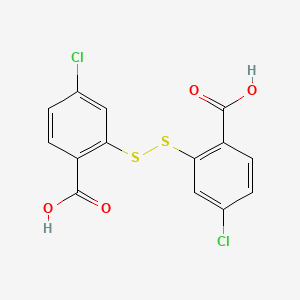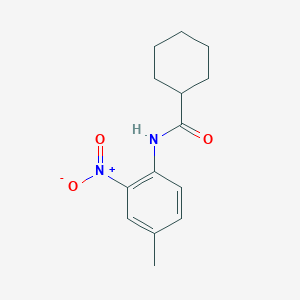
Domine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Domine” is a comprehensive database of known and predicted protein domain-domain interactions. Protein domains are structural or functional subunits of proteins that can fold into stable structures and function independently. Understanding these interactions is crucial for studying protein functions and interactions at the molecular level.
Méthodes De Préparation
The “Domine” database compiles domain-domain interactions from various sources, including experimentally characterized high-resolution three-dimensional structures and computational predictions. The database integrates data from multiple computational approaches and experimental studies to provide a comprehensive collection of interactions.
Analyse Des Réactions Chimiques
While “Domine” itself is not a chemical compound and does not undergo chemical reactions, the interactions it catalogs are essential for understanding protein functions and interactions. These interactions can be studied using various biochemical and biophysical methods, including X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling.
Applications De Recherche Scientifique
“Domine” serves as a valuable resource for researchers studying protein interactions. It is used in various fields, including:
Chemistry: Understanding protein interactions at the domain level helps in designing inhibitors and drugs targeting specific protein-protein interactions.
Biology: Studying domain-domain interactions provides insights into cellular processes, signaling pathways, and protein functions.
Medicine: Identifying critical interactions can aid in developing therapeutic strategies for diseases caused by dysfunctional protein interactions.
Industry: The database can be used in biotechnology and pharmaceutical industries for drug discovery and development.
Mécanisme D'action
The “Domine” database itself does not have a mechanism of action. the protein domain interactions it catalogs play crucial roles in various biological processes. These interactions can affect cellular signaling, protein trafficking, and stress responses. Understanding these interactions at the domain level helps in elucidating the molecular mechanisms underlying various cellular functions.
Comparaison Avec Des Composés Similaires
“Domine” can be compared to other databases that catalog protein interactions, such as iPfam and 3did. These databases also provide information on domain-domain interactions inferred from protein structures. “this compound” is unique in its comprehensive integration of data from multiple sources and computational approaches, making it a valuable resource for researchers.
Propriétés
Numéro CAS |
1339-72-6 |
|---|---|
Formule moléculaire |
C17H38N2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
N'-dodecyl-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-5-6-7-8-9-10-11-12-13-14-15-19(4)17-16-18(2)3/h5-17H2,1-4H3 |
Clé InChI |
LLJOASAHEBQANS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
![Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000056.png)



![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
![(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)

![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)
